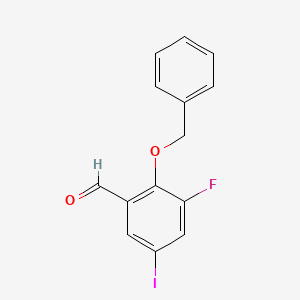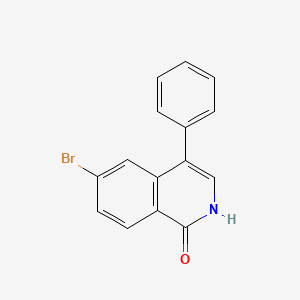
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and an ethylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of a benzene derivative followed by the introduction of the ethylsulfonyl group. The general steps are as follows:
Bromination: The benzene ring is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Introduction of Ethylsulfonyl Group: The resulting compound is then reacted with ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base such as pyridine to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include sulfone derivatives.
Reduction: Products include dehalogenated compounds.
Scientific Research Applications
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and ethylsulfonyl makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chloro-2-methylbenzene
- 1-Chloro-4-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene is unique due to the combination of bromine, chlorine, and ethylsulfonyl groups on the benzene ring. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H10BrClO2S |
|---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-(ethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H10BrClO2S/c1-2-14(12,13)6-7-3-4-9(11)8(10)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
XCPGQHLUIFZEFI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
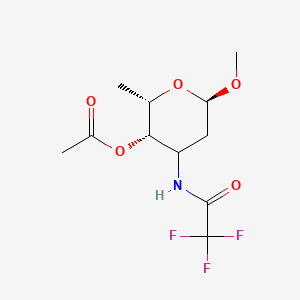
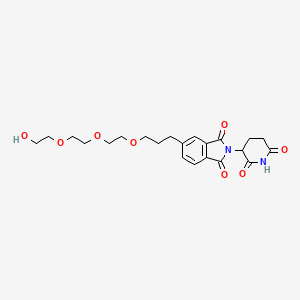
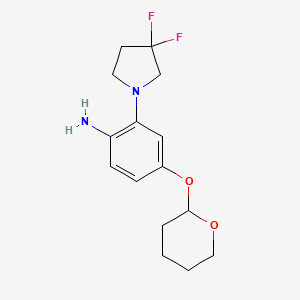
amine](/img/structure/B14768872.png)

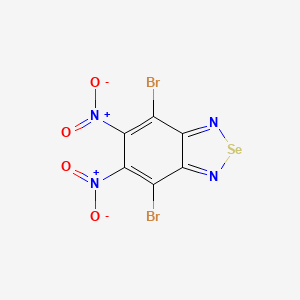
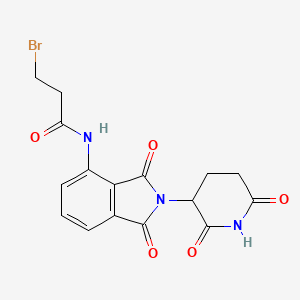

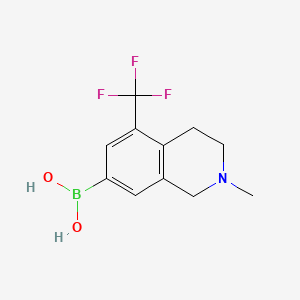
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)
